molecular formula C25H32N4 B8639260 1-phenyl-4-(3-(1-phenyl-3-propyl-1H-pyrazol-5-yl)propyl)piperazine

1-phenyl-4-(3-(1-phenyl-3-propyl-1H-pyrazol-5-yl)propyl)piperazine

Cat. No. B8639260
M. Wt: 388.5 g/mol
InChI Key: ABUAETSXOUVNKK-UHFFFAOYSA-N
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Patent
US08372844B2

Procedure details

153 mg (87%) of target compound was obtained by using a method same as in Example 1 by using 3-(1-phenyl-3-propyl-1H-pyrazol-5-yl)propanal (100 mg, 0.413 mmol), 1-phenylpiperazine (0.062 mL, 0.413 mmol), DIPEA (0.110 mL, 0.620 mmol) and NaBH(OAc)3 (263 mg, 1.239 mmol).
Name
3-(1-phenyl-3-propyl-1H-pyrazol-5-yl)propanal
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.062 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Quantity
263 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([CH2:12][CH2:13][CH:14]=O)=[CH:10][C:9]([CH2:16][CH2:17][CH3:18])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:19]1([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CCN(C(C)C)C(C)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>>[C:19]1([N:25]2[CH2:30][CH2:29][N:28]([CH2:14][CH2:13][CH2:12][C:11]3[N:7]([C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)[N:8]=[C:9]([CH2:16][CH2:17][CH3:18])[CH:10]=3)[CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
3-(1-phenyl-3-propyl-1H-pyrazol-5-yl)propanal
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C=C1CCC=O)CCC
Step Two
Name
Quantity
0.062 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
0.11 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
263 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
153 mg (87%) of target compound was obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCCC1=CC(=NN1C1=CC=CC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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